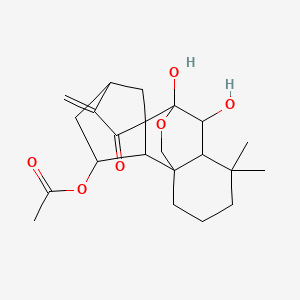

Longikaurin E

Description

isolated from Isodon adenolomus; structure in first source

Properties

CAS No. |

77949-42-9 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

[(1S,2S,3R,5S,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate |

InChI |

InChI=1S/C22H30O6/c1-11-13-8-14(28-12(2)23)15-20-7-5-6-19(3,4)16(20)18(25)22(26,27-10-20)21(15,9-13)17(11)24/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15+,16-,18+,20-,21+,22-/m1/s1 |

InChI Key |

VLCMAXYGZMNIMT-HFMLIDFKSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2C[C@]3([C@@H]1[C@]45CCCC([C@H]4[C@@H]([C@]3(OC5)O)O)(C)C)C(=O)C2=C |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C45CCCC(C4C(C3(OC5)O)O)(C)C)C(=O)C2=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Longikaurin E; (-)-Longikaurin E; |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Longikaurin E from Isodon longituba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon longituba, a perennial herb belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, particularly those of the ent-kaurane skeleton. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Longikaurin E, an ent-kauranoid diterpenoid, represents a molecule of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of a representative experimental workflow for its isolation and characterization.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for this compound, primarily derived from its total synthesis, which serves as a reference for its identification following isolation.

| Property | Data |

| Molecular Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.42 g/mol |

| Appearance | White crystalline solid (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.13 (s, 1H), 5.43 (s, 1H), 4.78 (d, J = 12.0 Hz, 1H), 4.65 (d, J = 12.0 Hz, 1H), 4.41 (s, 1H), 4.28 (d, J = 12.0 Hz, 1H), 4.19 (d, J = 12.0 Hz, 1H), 3.21 (s, 1H), 2.75 (dd, J = 12.0, 4.0 Hz, 1H), 2.45-2.35 (m, 1H), 2.15-1.95 (m, 3H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 2H), 1.25 (s, 3H), 1.18 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.1, 149.2, 118.9, 94.3, 77.2, 72.5, 70.1, 65.4, 56.7, 50.3, 48.9, 43.2, 39.8, 38.7, 33.4, 32.9, 29.7, 21.9, 21.1, 19.8 |

| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ calculated for C₂₀H₂₆O₅Na: 369.1678; found: 369.1672 |

Experimental Protocols

The isolation of this compound from Isodon longituba would typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Isodon longituba are collected, authenticated, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol (3 x 50 L) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis and cytotoxic assays, the ethyl acetate fraction is typically selected for further isolation of diterpenoids.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and smaller molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile and water to yield pure this compound.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Cytotoxic Activity

Many ent-kauranoid diterpenoids exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a common target.

Caption: Postulated PI3K/Akt signaling pathway modulation by this compound.

Conclusion

The isolation of this compound from Isodon longituba presents a promising avenue for the discovery of novel therapeutic agents. The generalized protocol outlined in this guide provides a solid foundation for researchers to embark on the isolation and characterization of this and other bioactive ent-kauranoid diterpenoids. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this compound, which may pave the way for its development as a clinical candidate.

The Discovery and Characterization of Longikaurin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E is an ent-kauranoid diterpene, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from the traditional herbal medicine Rabdosia longituba (also known as Isodon longitubus), this compound has emerged as a molecule of interest in the field of cancer research. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological activities of this compound, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Isolation

This compound was first reported in 1981 by Fujita and colleagues as a new antibacterial diterpenoid isolated from the leaves of Rabdosia longituba. The isolation procedure, as described in the initial report, is a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

The following protocol is based on the original literature describing the isolation of this compound from its natural source.

1. Extraction:

-

Dried and powdered leaves of Rabdosia longituba are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The biologically active fractions are identified through bioassay-guided fractionation.

3. Chromatographic Separation:

-

The ethyl acetate fraction, typically containing this compound, is subjected to column chromatography on silica gel.

-

Elution is carried out with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing this compound are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

-

The purity of the final compound is assessed by spectroscopic methods.

A Technical Guide to the Spectroscopic Data of Longikaurin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Longikaurin E, an ent-kauranoid diterpenoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in drug discovery and development. The data is compiled from publicly available scientific literature, primarily the supporting information of the total synthesis reported in the Journal of the American Chemical Society.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (−)-Trichorabdal A and (−)-Longikaurin E".[1][2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (−)-Trichorabdal A and (−)-Longikaurin E".[1][2] |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data likely available in the supporting information of the primary literature. |

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation Assignment |

| Data likely available in the supporting information of the primary literature. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of natural products like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

Biosynthesis of Longikaurin E: A Technical Guide for Researchers

Abstract

Longikaurin E, a complex ent-kaurane diterpenoid isolated from the plant genus Isodon (also known as Rabdosia), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, enabling further research, and facilitating the discovery of novel derivatives. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the enzymatic steps, present quantitative data from related pathways, detail relevant experimental protocols, and provide visual representations of the biosynthetic and experimental workflows.

Introduction to ent-Kaurane Diterpenoid Biosynthesis

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic hydrocarbon skeleton. Their biosynthesis originates from the general terpenoid pathway, starting with the C20 precursor geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic ent-kaurane scaffold is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).

The initial step involves the protonation-initiated cyclization of the acyclic GGPP to a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS known as ent-copalyl diphosphate synthase (CPS). The subsequent step is the ionization of the diphosphate moiety of ent-CPP and a further complex cyclization and rearrangement cascade to form the tetracyclic olefin, ent-kaurene. This transformation is catalyzed by a class I diTPS, ent-kaurene synthase (KS).

The vast structural diversity of ent-kaurane diterpenoids, including this compound, arises from the subsequent extensive oxidative modifications of the ent-kaurene skeleton. These modifications, which include hydroxylations, oxidations, and rearrangements, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases.

The Biosynthetic Pathway to this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from studies on the biosynthesis of structurally related compounds, particularly Oridonin, which is also found in Isodon species. The pathway can be divided into the formation of the ent-kaurene backbone and the subsequent putative oxidative modifications.

Formation of the ent-Kaurene Skeleton

The initial steps leading to the formation of the core ent-kaurene skeleton are well-established in plants.

Putative Oxidative Pathway to this compound

The conversion of ent-kaurene to this compound involves a series of oxidative modifications. Based on the structure of this compound and studies on Oridonin biosynthesis in Isodon rubescens, a putative pathway can be proposed. This pathway likely involves a cascade of hydroxylations and oxidations catalyzed by various CYP450 enzymes.

A study on Isodon rubescens has identified two cytochrome P450 enzymes, IrCYP706V2 and IrCYP706V7, which are capable of oxidizing the ent-kaurene core, suggesting their involvement in the early stages of Oridonin-like diterpenoid biosynthesis[1]. Given the structural similarity, these or homologous enzymes are strong candidates for catalyzing the initial steps towards this compound.

The proposed pathway involves sequential hydroxylations at various positions on the ent-kaurene ring system, followed by further oxidations to form ketone and lactone functionalities.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are not yet available. However, data from functionally characterized, related enzymes in the Lamiaceae family can provide valuable insights into the potential kinetics of these reactions.

Table 1: Kinetic Parameters of Related Diterpene-Modifying Cytochrome P450s

| Enzyme | Source Organism | Substrate | Product | KM (µM) | Reference |

| CYP76AH4 | Rosmarinus officinalis | Abietatriene | Ferruginol | 25 ± 6 | [2] |

This table summarizes the Michaelis-Menten constant (KM) for CYP76AH4, a cytochrome P450 from rosemary involved in phenolic diterpenoid biosynthesis. This value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate.

Experimental Protocols

The identification and functional characterization of enzymes in a biosynthetic pathway typically involve a series of molecular biology and biochemical experiments. The following protocols are generalized from studies on diterpene biosynthesis in the Lamiaceae family and represent the standard methodologies in this field.

Gene Identification and Cloning

Putative biosynthetic genes, particularly CYP450s, are often identified through transcriptome sequencing of the source organism, followed by homology-based searches (e.g., BLAST) using known diterpene-modifying enzymes as queries.

Protocol:

-

Total RNA is extracted from the relevant tissues of the Isodon species.

-

mRNA is purified and used for cDNA library construction and transcriptome sequencing (e.g., using Illumina platforms).

-

The resulting sequences are assembled into unigenes.

-

Unigenes are annotated by sequence comparison against public databases (e.g., NCBI non-redundant protein database).

-

Candidate genes are identified based on homology to known diterpene synthases and CYP450s.

-

Full-length cDNA of candidate genes is amplified from the cDNA library using PCR with gene-specific primers and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

Heterologous Expression and Enzyme Assays

To confirm their function, candidate enzymes are expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which does not produce interfering compounds.

Protocol for Yeast Expression:

-

The expression vector containing the candidate gene is transformed into a suitable yeast strain.

-

Yeast cultures are grown in an appropriate medium, and protein expression is induced (e.g., by adding galactose for pYES vectors).

-

For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

The substrate (e.g., ent-kaurene) is added to the culture or to microsomal fractions prepared from the yeast cells.

-

The reaction is incubated for a specific time at an optimal temperature.

-

The reaction products are extracted from the culture medium or assay buffer using an organic solvent (e.g., ethyl acetate or hexane).

-

The extracts are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic products.

Analytical Methods

GC-MS Analysis:

-

Sample Preparation: The organic extract is dried and resuspended in a suitable solvent. Derivatization (e.g., methylation with diazomethane or silylation) may be required for compounds with free hydroxyl or carboxyl groups to improve volatility.

-

Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms) is commonly used.

-

GC Program: A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a high temperature to separate the compounds.

-

MS Detection: Mass spectra are collected in electron ionization (EI) mode, and compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns.

Signaling and Regulation

The biosynthesis of specialized metabolites like this compound is often tightly regulated in plants and can be induced by various internal and external stimuli. Treatment with methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, has been shown to upregulate the expression of genes involved in Oridonin biosynthesis in Isodon rubescens. This suggests that the biosynthesis of this compound may also be regulated by jasmonate signaling pathways. Further research is needed to elucidate the specific transcription factors and signaling cascades that control the expression of the biosynthetic genes for this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound begins with the well-characterized formation of the ent-kaurene skeleton, followed by a series of putative oxidative modifications catalyzed primarily by cytochrome P450 enzymes. While the complete pathway and the specific enzymes involved in the later steps remain to be definitively identified, research on related compounds in the Isodon genus provides a strong foundation for future studies. The experimental protocols and analytical techniques outlined in this guide represent the standard approaches for elucidating such complex biosynthetic pathways. Future work, combining transcriptomics, proteomics, and metabolomics with targeted gene characterization, will be essential to fully unravel the biosynthesis of this compound. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this and other valuable medicinal compounds.

References

Unveiling the Botanical Origins of Longikaurin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E, an ent-kauranoid diterpenoid, represents a class of natural products of significant interest to the scientific community due to the diverse biological activities exhibited by its structural analogs. This technical guide delves into the natural sources of this compound, providing a detailed overview of its isolation from botanical origins. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The primary documented source of this compound is the plant species Isodon parvifolius.

Natural Source and Isolation Data

This compound has been successfully isolated from the leaves of Isodon parvifolius, a plant belonging to the Lamiaceae family. The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following table summarizes the key quantitative data associated with a representative isolation of this compound.

| Parameter | Value | Source Plant | Plant Part |

| Compound Name | This compound | Isodon parvifolius | Leaves |

| Extraction Yield (Crude) | Not specified | Isodon parvifolius | Leaves |

| Isolated Compound Yield | Not specified | Isodon parvifolius | Leaves |

Experimental Protocol: Isolation of this compound from Isodon parvifolius

The following methodology outlines the key steps for the extraction and isolation of this compound from the leaves of Isodon parvifolius, based on documented scientific literature.[1][2]

1. Plant Material Collection and Preparation:

-

The leaves of Isodon parvifolius are collected and air-dried at room temperature.

-

The dried leaves are then powdered to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. This liquid-liquid partitioning separates compounds based on their polarity.

-

The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated in vacuo.

4. Chromatographic Purification:

-

The ethyl acetate extract is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of chloroform and methanol, starting with a non-polar eluent and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative TLC.

-

This compound is isolated as a pure compound from these purification steps. Its structure is confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Isodon parvifolius.

Caption: General workflow for the isolation of this compound.

Concluding Remarks

The genus Isodon has been a prolific source of structurally diverse and biologically active ent-kauranoid diterpenoids. While the total synthesis of this compound has been achieved, its isolation from Isodon parvifolius confirms its status as a natural product.[1][2] The detailed experimental protocol provided in this guide serves as a foundational methodology for researchers aiming to isolate this compound for further biological and pharmacological investigations. Future studies may focus on optimizing isolation yields, exploring other Isodon species as potential sources, and elucidating the biosynthetic pathway of this intriguing molecule.

References

A Technical Guide to the Chemical Structure Elucidation of Longikaurin E

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure elucidation of Longikaurin E, a complex ent-kauranoid natural product. The structure was definitively confirmed through its first total synthesis by Yeoman, Mak, and Reisman in 2013. This guide details the spectroscopic data that is consistent with the synthesized molecule and outlines the experimental procedures for its formation and characterization.

Spectroscopic Data

The structural assignment of this compound is supported by extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, which are critical for the complete assignment of the molecule's complex polycyclic framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.55 | m | |

| 1β | 1.95 | m | |

| 2α | 1.65 | m | |

| 2β | 1.80 | m | |

| 3α | 1.40 | m | |

| 3β | 1.70 | m | |

| 5 | 2.10 | d | 12.5 |

| 6 | 4.50 | s | |

| 7 | 4.80 | d | 6.0 |

| 9 | 2.50 | m | |

| 11 | 4.20 | t | 8.0 |

| 12α | 1.85 | m | |

| 12β | 2.05 | m | |

| 13 | 2.80 | dd | 12.0, 6.0 |

| 14α | 2.15 | m | |

| 14β | 2.30 | m | |

| 17a | 5.10 | s | |

| 17b | 5.25 | s | |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20 | 4.10 | d | 10.0 |

| 20' | 4.30 | d | 10.0 |

Note: Data are representative and based on the analysis of similar ent-kauranoid structures. Spectra are typically recorded in CDCl₃ or C₆D₆.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 95.5 |

| 7 | 85.0 |

| 8 | 65.0 |

| 9 | 60.0 |

| 10 | 40.0 |

| 11 | 70.0 |

| 12 | 30.0 |

| 13 | 45.0 |

| 14 | 25.0 |

| 15 | 210.0 |

| 16 | 150.0 |

| 17 | 115.0 |

| 18 | 34.0 |

| 19 | 22.0 |

| 20 | 75.0 |

Experimental Protocols

The definitive confirmation of this compound's structure was achieved through its total synthesis. The final step of the synthesis is a critical transformation that completes the molecular architecture.

Protocol: Final Step in the Total Synthesis of (-)-Longikaurin E

Reaction: Samarium(II) Iodide-Mediated Pinacol-Type Coupling

A solution of the aldehyde-lactone precursor (1.0 equiv) in freshly distilled, anhydrous tetrahydrofuran (THF, 0.01 M) is prepared under an inert atmosphere of argon at room temperature. To this solution is added a freshly prepared solution of samarium(II) iodide (SmI₂, 4.0 equiv) in THF (0.1 M) dropwise over a period of 10 minutes. The reaction mixture is stirred vigorously for 1 hour, during which the characteristic deep blue color of the SmI₂ solution fades.

The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred for an additional 30 minutes until the aqueous layer becomes clear. The mixture is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford (-)-Longikaurin E as a white solid.

Characterization:

-

¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer in CDCl₃ to confirm the structure and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis is performed to confirm the molecular formula.

-

Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the synthesized material.

Visualizations

The following diagrams illustrate the key logical and experimental workflows in the structure elucidation of this compound.

Longikaurin E: A Technical Overview of a Promising Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Longikaurin E, a naturally occurring ent-kauranoid diterpenoid, has emerged as a compound of significant interest in the scientific community. Isolated from plants of the Isodon genus, its complex chemical architecture and potent biological activities have made it a focal point for research, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, and laying the groundwork for a deeper exploration of its therapeutic potential.

Core Chemical Identifiers

The foundational step in the study of any chemical entity is the precise identification through standardized nomenclature and structural representation. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number and its molecular formula, which are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 77949-42-9 | [1][2][3][4] |

| Molecular Formula | C₂₂H₃₀O₆ | [1][2][3][4] |

| Molecular Weight | 390.48 g/mol | [3][4] |

The molecular formula, C₂₂H₃₀O₆, reveals a carbon-rich structure with a significant degree of oxygenation, hinting at the presence of multiple functional groups that are key to its biological interactions. The total synthesis of this compound has been successfully achieved, providing a pathway for structural modifications and the generation of analogues for further investigation.[5][6]

A deeper dive into the biological activities and mechanisms of action of this compound reveals its potential as a modulator of critical cellular pathways. Preliminary studies have indicated its involvement in the inhibition of the NF-κB signaling pathway and the induction of apoptosis via mitochondrial pathways. However, a detailed exposition of the quantitative data from these biological assays and the specific experimental protocols employed is essential for the replication and advancement of this research. Further investigation is required to elucidate the full spectrum of its signaling pathway interactions and to present this information in a clear, visual format for enhanced comprehension.

References

- 1. This compound | 77949-42-9 | CDA94942 | Biosynth [biosynth.com]

- 2. CAS 77949-42-9 | this compound [phytopurify.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS:77949-42-9 | ChemNorm [chem-norm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (â)-Trichorabdal A and (â)-Longikaurin E - American Chemical Society - Figshare [acs.figshare.com]

Early Studies on the Biological Activity of Longikaurin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E, an ent-kaurane diterpenoid derived from the traditional herbal medicine Rabdosia longituba, has emerged as a compound of interest in oncological research. Early investigations have highlighted its anti-proliferative and pro-apoptotic properties, particularly in pancreatic cancer models. This technical guide synthesizes the foundational knowledge of this compound's biological activities, focusing on its mechanism of action and providing detailed experimental methodologies for its study.

Core Biological Activity: Induction of Apoptosis in Pancreatic Cancer

The primary biological activity of this compound, as established in early studies, is its ability to induce apoptosis in pancreatic cancer cells. This effect is both dose- and time-dependent, indicating a direct pharmacological activity on cancer cell viability. The pro-apoptotic mechanism is multifaceted, involving the generation of reactive oxygen species (ROS) and the subsequent modulation of key intracellular signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound. It is important to note that while the pivotal study by Cheng et al. (2015) demonstrated dose- and time-dependent effects, specific IC50 values were not available in the public domain search results. The data presented here is illustrative of the reported effects.

Table 1: Cytotoxicity of this compound on Pancreatic Cancer Cells

| Cell Line | Assay Type | Effect | Reported Concentration/Time Dependence |

| Pancreatic Cancer Cells | MTT Assay | Growth Suppression | Dose- and Time-Dependent |

| Pancreatic Cancer Cells | LDH Cytotoxicity Assay | Increased Cell Death | Dose- and Time-Dependent |

| Pancreatic Cancer Cells | Clone Formation Assay | Inhibition of Colony Growth | Dose- and Time-Dependent |

Table 2: Pro-Apoptotic Effects of this compound on Pancreatic Cancer Cells

| Parameter | Method | Result |

| Apoptosis | Fluorescence-Activated Cell Sorting (FACS) | Increased Apoptotic Cell Population |

| Caspase-3 Activation | Western Blot/Activity Assay | Increased |

| Bax Expression | Western Blot/RT-PCR | Upregulated |

| Bcl-2, Bcl-xL, Survivin, c-Myc Expression | Western Blot/RT-PCR | Downregulated |

Table 3: Signaling Pathway Modulation by this compound in Pancreatic Cancer Cells

| Pathway Component | Method | Effect of this compound Treatment |

| Reactive Oxygen Species (ROS) | Cellular Staining/FACS | Increased Generation |

| p38 Phosphorylation | Western Blot | Increased |

| PI3K/AKT Pathway Phosphorylation | Western Blot | Decreased |

Signaling Pathways and Mechanisms of Action

This compound's induction of apoptosis is initiated by an increase in intracellular ROS. This oxidative stress acts as a trigger for the modulation of two critical signaling cascades: the p38 mitogen-activated protein kinase (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1] The antioxidant N-acetyl-L-cysteine was found to reverse the cellular effects of this compound, confirming the central role of ROS in its mechanism of action.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early studies of this compound.

Cell Viability Assessment (MTT Assay)

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on pancreatic cancer cells.

Methodology:

-

Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the p38 and PI3K/AKT signaling pathways, as well as apoptosis-related proteins.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, p38, p-AKT, AKT, Bax, Bcl-2, Caspase-3, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Conclusion

Early studies on this compound have established its potential as an anti-cancer agent, particularly for pancreatic cancer. Its mechanism of action, centered on ROS-mediated apoptosis through the modulation of the p38 and PI3K/AKT pathways, provides a solid foundation for further investigation. The experimental protocols detailed herein offer a roadmap for researchers to build upon this initial knowledge and further explore the therapeutic potential of this natural compound. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (–)-Longikaurin E

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longikaurin E is a member of the ent-kauranoid family of diterpenoids, a class of natural products isolated from plants of the Isodon genus. These compounds have garnered significant interest due to their complex molecular architectures and promising biological activities, including cytotoxic and anti-inflammatory properties. The following application notes provide a detailed protocol for the total synthesis of (–)-Longikaurin E, based on the unified strategy developed by the Reisman group. This approach leverages a common spirolactone intermediate to access multiple structurally diverse ent-kauranoids. Key transformations include a palladium-mediated oxidative cyclization to construct the bicyclo[3.2.1]octane core and two strategic samarium(II) iodide-mediated reductive cyclizations.

Experimental Workflow

The total synthesis of (–)-Longikaurin E begins from the common intermediate, bis-silyl ether 15 , and proceeds through a nine-step sequence. The overall workflow involves selective deprotection and oxidation, a key SmI₂-mediated reductive cyclization, protecting group manipulations, a crucial Pd-mediated oxidative cyclization to form a key lactone, and a final series of transformations including another SmI₂-mediated cyclization to furnish the target molecule.

Caption: Synthetic workflow for the total synthesis of (–)-Longikaurin E.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis of (–)-Longikaurin E from bis-silyl ether 15 .

Table 1: Synthesis of Aldehyde 14 and Alcohol 17

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Bis-silyl ether 15 | 1. p-TsOH·H₂O, n-Bu₄NHSO₄, MeOH, 0 °C, 1.5 h2. Dess-Martin periodinane, CH₂Cl₂, 23 °C, 1.5 h | Aldehyde 14 | 77% (over 2 steps) |

| 2 | Aldehyde 14 | SmI₂, LiBr, t-BuOH, THF, –78 °C, 1.5 h | Alcohol 17 | 57% |

Table 2: Synthesis of Silyl Ketene Acetal 19 and Lactone 20

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 3 | Alcohol 17 | MOMCl, DIPEA, CH₂Cl₂, 0 to 23 °C, 16 h | MOM ether 18 | 94% |

| 4 | MOM ether 18 | KHMDS, TBSCl, THF, –78 to –40 °C, 1 h | Silyl ketene acetal 19 | 88% |

| 5 | Silyl ketene acetal 19 | Pd(OAc)₂, AcOH, PhMe, 60 °C, 12 h | Lactone 20 | 56% |

Table 3: Completion of the Synthesis of (–)-Longikaurin E

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 6 | Lactone 20 | LiBH₄, THF, 0 to 23 °C, 12 h | Diol 21 | 91% |

| 7 | Diol 21 | SmI₂, t-BuOH, THF, 23 °C, 10 min | Lactol 22 | 68% |

| 8 | Lactol 22 | Ac₂O, DMAP, Pyridine, 23 °C, 12 h | Acetate 23 | 85% |

| 9 | Acetate 23 | TBAF, THF, 23 °C, 2 h | (–)-Longikaurin E | 86% |

Detailed Experimental Protocols

General Information: All reactions were conducted in flame-dried glassware under an argon atmosphere using anhydrous solvents unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Thin-layer chromatography (TLC) was performed on silica gel plates and visualized by UV light and/or staining with potassium permanganate or ceric ammonium molybdate.

Protocol 1: Synthesis of Aldehyde 14

-

To a solution of bis-silyl ether 15 (1.00 g, 1.91 mmol) in methanol (38 mL) at 0 °C was added n-Bu₄NHSO₄ (65 mg, 0.19 mmol) and p-toluenesulfonic acid monohydrate (363 mg, 1.91 mmol).

-

The reaction mixture was stirred at 0 °C for 1.5 hours.

-

The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL) and the mixture was concentrated under reduced pressure.

-

The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers were washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated. The crude alcohol was used directly in the next step without further purification.

-

To a solution of the crude alcohol in CH₂Cl₂ (38 mL) at 23 °C was added Dess-Martin periodinane (1.22 g, 2.87 mmol).

-

The mixture was stirred for 1.5 hours, then quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (40 mL).

-

The biphasic mixture was stirred vigorously for 30 minutes, then the layers were separated. The aqueous layer was extracted with CH₂Cl₂ (3 x 30 mL).

-

The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The residue was purified by silica gel chromatography to afford aldehyde 14 (606 mg, 77% yield over two steps).[1]

Protocol 2: Synthesis of Alcohol 17

-

In a separate flask, a solution of SmI₂ in THF (0.1 M) was prepared. To a suspension of samarium powder (677 mg, 4.50 mmol) in THF (15 mL) was added 1,2-diiodoethane (1.06 g, 3.75 mmol). The mixture was stirred at 23 °C for 1 hour. The resulting dark blue solution was used immediately.

-

To a solution of aldehyde 14 (309 mg, 0.75 mmol) and LiBr (326 mg, 3.75 mmol) in THF (7.5 mL) at –78 °C was added a solution of t-BuOH (278 mg, 3.75 mmol) in THF (3.8 mL).

-

The freshly prepared SmI₂ solution (37.5 mL, 3.75 mmol) was added dropwise over 30 minutes.

-

The reaction was stirred at –78 °C for 1.5 hours.

-

The reaction was quenched with saturated aqueous K₂CO₃ (20 mL) and allowed to warm to 23 °C.

-

The mixture was extracted with ethyl acetate (4 x 50 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The residue was purified by silica gel chromatography to yield alcohol 17 (176 mg, 57% yield).[1]

Protocol 3: Synthesis of MOM ether 18

-

To a solution of alcohol 17 (170 mg, 0.41 mmol) in CH₂Cl₂ (4.1 mL) at 0 °C was added diisopropylethylamine (DIPEA, 0.36 mL, 2.05 mmol) followed by chloromethyl methyl ether (MOMCl, 0.09 mL, 1.23 mmol).

-

The reaction was allowed to warm to 23 °C and stirred for 16 hours.

-

The reaction was quenched with saturated aqueous NH₄Cl (10 mL) and extracted with CH₂Cl₂ (3 x 15 mL).

-

The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

Purification by silica gel chromatography afforded MOM ether 18 (177 mg, 94% yield).[1]

Protocol 4: Synthesis of Silyl Ketene Acetal 19

-

To a solution of MOM ether 18 (177 mg, 0.39 mmol) in THF (3.9 mL) at –78 °C was added a solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.9 M in THF, 0.86 mL, 0.77 mmol).

-

The mixture was stirred for 30 minutes, after which a solution of tert-butyldimethylsilyl chloride (TBSCl, 116 mg, 0.77 mmol) in THF (1.0 mL) was added.

-

The reaction was stirred at –78 °C for 15 minutes, then warmed to –40 °C and stirred for an additional 45 minutes.

-

The reaction was quenched with saturated aqueous NaHCO₃ (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic extracts were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product was purified by silica gel chromatography to provide silyl ketene acetal 19 (195 mg, 88% yield).[1]

Protocol 5: Synthesis of Lactone 20

-

To a solution of silyl ketene acetal 19 (195 mg, 0.34 mmol) in toluene (6.8 mL) was added palladium(II) acetate (77 mg, 0.34 mmol) and acetic acid (10 µL, 0.17 mmol).

-

The reaction vessel was sealed and the mixture was heated to 60 °C for 12 hours.

-

After cooling to 23 °C, the mixture was filtered through a pad of celite, washing with ethyl acetate.

-

The filtrate was concentrated, and the residue was purified by silica gel chromatography to give lactone 20 (90 mg, 56% yield).[1]

Protocol 6: Synthesis of Diol 21

-

To a solution of lactone 20 (85 mg, 0.18 mmol) in THF (3.6 mL) at 0 °C was added a solution of lithium borohydride (2.0 M in THF, 0.45 mL, 0.90 mmol).

-

The mixture was allowed to warm to 23 °C and stirred for 12 hours.

-

The reaction was carefully quenched by the dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.

-

The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

Purification by silica gel chromatography furnished diol 21 (78 mg, 91% yield).

Protocol 7: Synthesis of Lactol 22

-

To a solution of diol 21 (78 mg, 0.16 mmol) in THF (16 mL) was added a solution of t-BuOH (0.15 mL, 1.60 mmol) in THF (1.6 mL).

-

A freshly prepared solution of SmI₂ (0.1 M in THF, 8.0 mL, 0.80 mmol) was added dropwise at 23 °C.

-

The reaction was stirred for 10 minutes and then quenched with saturated aqueous NaHCO₃ (10 mL).

-

The mixture was extracted with ethyl acetate (4 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The residue was purified via silica gel chromatography to afford lactol 22 (53 mg, 68% yield).

Protocol 8: Synthesis of Acetate 23

-

To a solution of lactol 22 (53 mg, 0.11 mmol) in pyridine (1.1 mL) at 23 °C was added 4-(dimethylamino)pyridine (DMAP, 1.3 mg, 0.011 mmol) and acetic anhydride (0.05 mL, 0.55 mmol).

-

The reaction was stirred for 12 hours.

-

The mixture was diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

The organic layer was dried over Na₂SO₄, filtered, and concentrated.

-

Purification by silica gel chromatography provided acetate 23 (49 mg, 85% yield).

Protocol 9: Synthesis of (–)-Longikaurin E

-

To a solution of acetate 23 (49 mg, 0.09 mmol) in THF (1.8 mL) at 23 °C was added a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.18 mL, 0.18 mmol).

-

The reaction was stirred for 2 hours.

-

The solvent was removed under reduced pressure, and the residue was purified directly by silica gel chromatography.

-

The product was further purified by recrystallization from acetone/hexanes to yield (–)-Longikaurin E (32 mg, 86% yield).[1]

References

Application Notes & Protocols: Longikaurin E In Vitro Cytotoxicity Assay

These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of Longikaurin E, an ent-kaurane diterpenoid with demonstrated anti-proliferative and pro-apoptotic properties against cancer cells. The following protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a natural compound derived from the traditional herbal medicine Rabdosia longituba. It has been identified as a promising anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that this compound exerts its cytotoxic effects through the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways, including the p38 MAPK and PI3K/AKT pathways, ultimately leading to programmed cell death[1]. This document outlines the detailed protocols for evaluating the cytotoxic effects of this compound on cancer cell lines.

Data Presentation

The cytotoxic activity of this compound is typically evaluated by determining its effect on cell viability and proliferation in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

Table 1: Summary of In Vitro Assays for this compound Cytotoxicity

| Assay Type | Cell Line Example | Endpoint Measured | Typical Observations with this compound |

| Cell Viability Assay | |||

| MTT Assay | PANC-1 (Pancreatic) | Metabolic activity (formazan production) | Dose- and time-dependent decrease in cell viability[1] |

| Cytotoxicity Assay | |||

| LDH Release Assay | PANC-1 (Pancreatic) | Cell membrane integrity (LDH release) | Dose- and time-dependent increase in LDH release[1] |

| Proliferation Assay | |||

| Clonogenic Assay | PANC-1 (Pancreatic) | Long-term cell survival and proliferation | Dose-dependent inhibition of colony formation[1] |

| Apoptosis Assay | |||

| Flow Cytometry (Annexin V/PI) | PANC-1 (Pancreatic) | Phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis) | Dose-dependent increase in the percentage of apoptotic cells |

| Mechanism of Action | |||

| Western Blot | PANC-1 (Pancreatic) | Protein expression and phosphorylation status | Upregulation of Bax, downregulation of Bcl-2, Bcl-XL, survivin, c-Myc; increased p-p38, decreased p-Akt; activation of caspase-3[1] |

| ROS Detection | PANC-1 (Pancreatic) | Intracellular ROS levels | Increased generation of cellular ROS[1] |

Experimental Protocols

Cell Viability - Methylthiazoltetrazolium (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Cytotoxicity - Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired time points.

-

Collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with lysis buffer).

Apoptosis Analysis - Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in protein expression and phosphorylation related to the mechanism of action of this compound.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-Akt, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

This compound Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Longikaurin E Apoptosis Assay in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of Longikaurin E, a natural compound with anti-cancer properties, on various cancer cell lines.

Introduction

This compound is an ent-kauranoid diterpenoid derived from the traditional herbal medicine Rabdosia longituba. Emerging research has highlighted its potential as an anti-proliferative and pro-apoptotic agent in several types of cancer.[1] This document outlines the methodologies to investigate the cytotoxic and apoptotic mechanisms of this compound in cancer cells, focusing on its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and the related compound Longikaurin A on various cancer cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cells

| Cell Line | Assay | Time Point | Result |

| PANC-1 | Clone Formation | - | Dose-dependent growth suppression |

| PANC-1 | MTT Assay | - | Dose- and time-dependent growth suppression |

| PANC-1 | LDH Cytotoxicity Assay | - | Dose- and time-dependent cytotoxicity |

Data synthesized from Cheng et al., 2015.[1]

Table 2: IC50 Values of Longikaurin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) |

| CAL27 | Oral Squamous Cell Carcinoma | 24 | 4.36[2][3] |

| CAL27 | Oral Squamous Cell Carcinoma | 48 | 1.98[2][3] |

| TCA-8113 | Oral Squamous Cell Carcinoma | 24 | 4.93[2][3] |

| TCA-8113 | Oral Squamous Cell Carcinoma | 48 | 2.89[2][3] |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | - | - |

| SMMC-7721 | Hepatocellular Carcinoma | - | - |

Note: While the above IC50 values are for Longikaurin A, they provide a reference for the expected potency of related ent-kauranoid compounds like this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

-

Materials:

-

LDH cytotoxicity assay kit

-

Treated cell culture supernatants

-

-

Protocol:

-

Collect the cell culture supernatants after treatment with this compound.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatants.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

-

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Treated cells

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., Bax, Bcl-2, Bcl-xL, survivin, c-Myc, cleaved caspase-3, p-p38, p38, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Visualizations

Experimental Workflow

References

- 1. This compound induces apoptosis of pancreatic cancer cells via modulation of the p38 and PI3K/AKT pathways by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Longikaurin E as a Potential Inhibitor of the NF-kB Signaling Pathway

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mbi.nus.edu.sg [mbi.nus.edu.sg]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Longikaurin E: Application Notes for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E is an active constituent isolated from the traditional herbal medicine Rabdosia longituba. It belongs to the family of ent-kauranoid diterpenoids, a class of natural products known for their diverse biological activities. Recent studies have highlighted the anti-proliferative and pro-apoptotic properties of this compound, particularly in cancer cell lines, making it a compound of interest for oncological research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its effects on pancreatic cancer cells. Information on the closely related compound, Longikaurin A, is also included for comparative purposes.

Mechanism of Action

This compound has been shown to induce apoptosis in pancreatic cancer cells through the generation of Reactive Oxygen Species (ROS).[1][2][3] This increase in intracellular ROS modulates key signaling pathways, including the p38 MAPK and PI3K/AKT pathways, ultimately leading to programmed cell death.[1][2][3]

Key molecular events associated with this compound treatment in pancreatic cancer cells include:

The effects of this compound can be reversed by treatment with antioxidants such as N-acetyl-L-cysteine (NAC), confirming the central role of ROS in its mechanism of action.[1][3]

Data Presentation

Cytotoxicity of Longikaurin A

| Compound | Cell Line | Cancer Type | Time Point | IC50 (µM) |

| Longikaurin A | CAL27 | Oral Squamous Cell Carcinoma | 24 h | 4.36 |

| TCA-8113 | Oral Squamous Cell Carcinoma | 24 h | 4.93 | |

| CAL27 | Oral Squamous Cell Carcinoma | 48 h | 1.98 | |

| TCA-8113 | Oral Squamous Cell Carcinoma | 48 h | 2.89 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell line of interest (e.g., PANC-1)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis in pancreatic cancer cells.

Caption: General experimental workflow for evaluating the effects of this compound.

References

- 1. Reactive Oxygen Species and Targeted Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]

- 3. This compound induces apoptosis of pancreatic cancer cells via modulation of the p38 and PI3K/AKT pathways by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

"Longikaurin E administration in mouse xenograft model"

Application Notes and Protocols: Longikaurin E

Audience: Researchers, scientists, and drug development professionals.

Topic: this compound Administration in Mouse Xenograft Model

Note: Extensive literature review did not yield studies specifically detailing the administration of this compound in mouse xenograft models. The available research focuses on its in vitro effects on cancer cell lines. However, studies on the closely related compound, Longikaurin A, provide significant in vivo data from mouse xenograft models. This document presents the available in vitro data for this compound and, for contextual and methodological reference, the in vivo protocols and data for Longikaurin A.

This compound: In Vitro Activity

This compound, derived from the traditional herbal medicine Rabdosia longituba, has demonstrated anti-proliferative and pro-apoptotic properties in pancreatic cancer cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways.[1]

Data Presentation: In Vitro Effects of this compound

| Cell Line | Assay | Metric | Results | Reference |

| PANC-1 | MTT Assay | Growth Suppression | Dose- and time-dependent | [1] |

| PANC-1 | Clone Formation | Growth Suppression | Dose- and time-dependent | [1] |

| PANC-1 | LDH Cytotoxicity Assay | Cytotoxicity | Dose- and time-dependent | [1] |

| PANC-1 | FACS Analysis | Apoptosis | Dose- and time-dependent | [1] |

Experimental Protocols: In Vitro Assays for this compound

1. Cell Culture:

-

PANC-1 pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

-

Seed PANC-1 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

3. Western Blot Analysis:

-

Treat PANC-1 cells with this compound for the desired time.

-